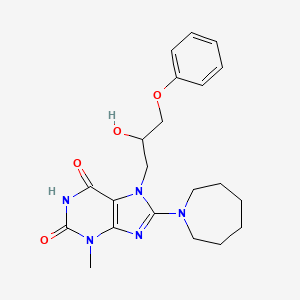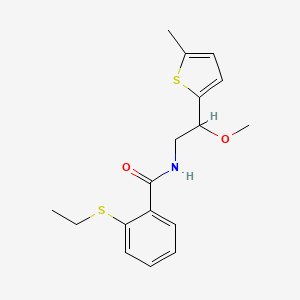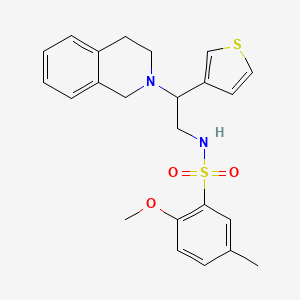![molecular formula C16H24N4O2S B2527856 7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione CAS No. 327100-47-0](/img/structure/B2527856.png)
7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione, also known as MRS2179, is a purinergic antagonist that has been widely used in scientific research. It is a potent and selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by adenosine triphosphate (ATP) and adenosine diphosphate (ADP). The P2Y1 receptor is involved in various physiological processes, including platelet aggregation, vascular tone regulation, and neurotransmitter release.
作用机制
7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione acts as a competitive antagonist of the P2Y1 receptor by binding to the receptor and preventing the activation of downstream signaling pathways. The binding of ATP or ADP to the P2Y1 receptor activates the G protein-coupled receptor, which in turn activates phospholipase C (PLC) and leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 and DAG then activate protein kinase C (PKC) and lead to various downstream effects. By blocking the activation of the P2Y1 receptor, 7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione inhibits the downstream signaling pathways and prevents the physiological effects of ATP and ADP.
生化和生理效应
7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione has been shown to have various biochemical and physiological effects, depending on the tissue or cell type being studied. In platelets, 7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione inhibits the aggregation induced by ADP, but not by other agonists such as collagen or thrombin. In vascular smooth muscle cells, 7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione inhibits the contraction induced by ADP, but not by other vasoconstrictors such as norepinephrine or endothelin-1. In neurons, 7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione inhibits the release of neurotransmitters such as glutamate, acetylcholine, and dopamine, but not of other neurotransmitters such as GABA or glycine.
实验室实验的优点和局限性
7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione has several advantages as a research tool. It is a potent and selective antagonist of the P2Y1 receptor, which allows for specific inhibition of the receptor without affecting other purinergic receptors. It is also relatively stable and easy to handle in the laboratory. However, 7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione has some limitations as well. It has a relatively short half-life in vivo, which limits its usefulness for in vivo studies. It is also not very soluble in water, which can make it difficult to use in aqueous solutions.
未来方向
There are several potential future directions for research on 7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione. One direction is to investigate the role of P2Y1 receptors in other physiological and pathological conditions, such as inflammation, cancer, and neurodegenerative diseases. Another direction is to develop more potent and selective P2Y1 receptor antagonists that can be used in vivo for therapeutic purposes. Additionally, the use of 7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione in combination with other purinergic antagonists or agonists may provide new insights into the complex signaling pathways involving purinergic receptors.
合成方法
7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione can be synthesized by reacting 8-hexylthio-3-methyl-7H-purine-2,6-dione with 2-buten-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at an elevated temperature. The product is then purified by column chromatography or recrystallization.
科学研究应用
7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione has been used in various scientific research studies to investigate the role of P2Y1 receptors in different physiological and pathological conditions. For example, 7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione has been used to study the regulation of platelet aggregation, which is a critical step in hemostasis and thrombosis. 7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione has also been used to investigate the role of P2Y1 receptors in the regulation of vascular tone, which is important for the control of blood pressure. Additionally, 7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione has been used to study the involvement of P2Y1 receptors in neurotransmitter release, which is critical for synaptic transmission in the central nervous system.
属性
IUPAC Name |
7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S/c1-4-6-8-9-11-23-16-17-13-12(20(16)10-7-5-2)14(21)18-15(22)19(13)3/h5,7H,4,6,8-11H2,1-3H3,(H,18,21,22)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUBLKCCQHDDFF-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=NC2=C(N1CC=CC)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCSC1=NC2=C(N1C/C=C/C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(4-Hydroxy-phenylamino)-thiazol-4-yl]-6-methoxy-chromen-2-one](/img/structure/B2527773.png)

![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2527777.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-9H-xanthene-9-carboxamide](/img/structure/B2527779.png)
![Benzyl 4-({[(3-chloropyrazin-2-yl)methyl]sulfamoyl}methyl)piperidine-1-carboxylate](/img/structure/B2527782.png)
![[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2527783.png)
![N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2527784.png)

![methyl 4-{[4-(cyclopropylcarbonyl)-3-methyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl]methyl}benzenecarboxylate](/img/structure/B2527786.png)
![N-(4-bromo-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2527790.png)
![3-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2527791.png)

![6-chloro-1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2527794.png)
![4-Methoxy-2-{[3-(trifluoromethyl)benzyl]amino}nicotinonitrile](/img/structure/B2527796.png)